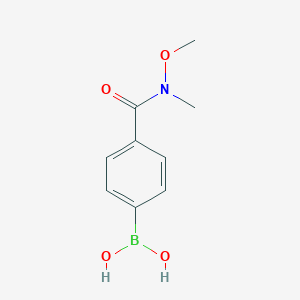

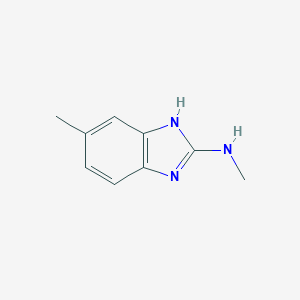

N,5-dimethyl-1H-benzimidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

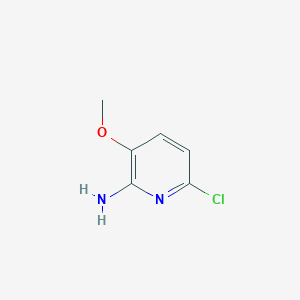

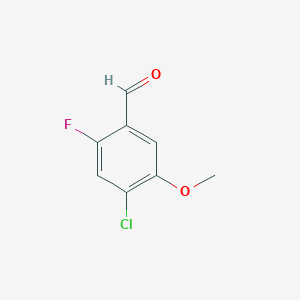

“N,5-dimethyl-1H-benzimidazol-2-amine” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising applications in biological and clinical studies .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been extensively studied . Historically, the first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of “N,5-dimethyl-1H-benzimidazol-2-amine” is characterized by a benzimidazole core, which is formed by the fusion of benzene and imidazole moiety . The molecular weight of the compound is 133.1506 .Chemical Reactions Analysis

Benzimidazole compounds have been found to be potent inhibitors of various enzymes involved in a wide range of therapeutic uses . The chemical reactions involving benzimidazole derivatives have been extensively studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,5-dimethyl-1H-benzimidazol-2-amine” are characterized by its molecular weight of 133.1506 . More detailed information about its physical and chemical properties may require further experimental studies.Mécanisme D'action

The mechanism of action of benzimidazole derivatives is largely attributed to their ability to inhibit various enzymes involved in a wide range of therapeutic uses . They have shown promising applications in biological and clinical studies, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine uses, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Orientations Futures

The future directions for “N,5-dimethyl-1H-benzimidazol-2-amine” and other benzimidazole derivatives could involve further exploration of their pharmacological properties and potential therapeutic applications . The development of more efficient and eco-friendly synthetic methods for benzimidazole derivatives could also be a focus of future research .

Propriétés

IUPAC Name |

N,6-dimethyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5H,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMUAJKDCCAUGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)